molecular formula C24H22N4O4S2 B2507597 N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252922-39-6

N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2507597
CAS RN: 1252922-39-6
M. Wt: 494.58
InChI Key: SOHWMCCBUGVFBH-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a thieno[3,2-d]pyrimidin-2-yl moiety, which is a fused ring system combining thiophene and pyrimidine structures. This compound also contains an acetamide group, which is a functional group consisting of an acetyl group attached to a nitrogen atom. The presence of a methoxybenzyl group suggests additional aromatic character and potential for varied chemical interactions due to the methoxy substituent.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been demonstrated in the literature. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide was prepared through condensation reactions involving 4-amino-2-methoxy-pyrimidine with different sulfonyl chlorides . This suggests that the compound of interest could potentially be synthesized through a similar condensation strategy, possibly involving the reaction of an appropriate amino-pyrimidine derivative with an acetylated benzene sulfonyl chloride under controlled conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with the potential for various conformations. For example, in some 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, the molecules exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge . This folding results in the pyrimidine ring being inclined at significant angles to the benzene ring, which could affect the compound's reactivity and interactions. The intramolecular hydrogen bonding observed in these structures could also be relevant to the stability of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are not detailed in the provided papers, the general reactivity of pyrimidine derivatives can involve interactions at the amino groups and the potential for substitution reactions at the methoxybenzyl moiety. The presence of the acetamide group could also allow for acylation reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include moderate solubility in organic solvents due to the presence of aromatic rings and the potential for hydrogen bonding. The compound's melting point, boiling point, and stability would depend on the specific substituents and their electronic and steric effects. The intramolecular hydrogen bonding, as seen in related compounds , could influence the compound's melting point and solubility in various solvents.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Compounds with acetylaminophenyl and methoxybenzyl moieties have been developed using innovative synthetic strategies. For instance, the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts showcases a method for creating substituted products with potential applications in pharmaceutical research. These reagents serve as versatile equivalents of N-acetamide nucleophiles, facilitating the synthesis of complex molecules (Sakai et al., 2022). Similarly, the chemical modification of sulfazecin to produce antimicrobial derivatives demonstrates the utility of such compounds in developing new therapeutic agents (Kishimoto et al., 1984).

Structural and Functional Insights

The structural elucidation of related compounds has provided insights into their potential biological activities. For example, the crystal structures of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations and interactions that could be critical for their biological function (Subasri et al., 2017). These findings underscore the importance of molecular architecture in the design of bioactive molecules.

Potential Applications in Scientific Research

Compounds with similar chemical frameworks have been explored for their cytotoxic activities, indicating their potential as anticancer agents. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have demonstrated appreciable cancer cell growth inhibition, highlighting their relevance in anticancer drug discovery (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-15(29)25-17-6-8-18(9-7-17)26-21(30)14-34-24-27-20-10-11-33-22(20)23(31)28(24)13-16-4-3-5-19(12-16)32-2/h3-12H,13-14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHWMCCBUGVFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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